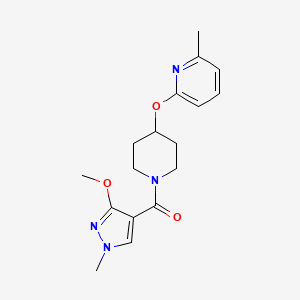

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a methanone derivative featuring a pyrazole and piperidine scaffold. The pyrazole moiety (3-methoxy-1-methyl-1H-pyrazol-4-yl) is substituted with a methoxy group at position 3 and a methyl group at position 1, while the piperidine ring is functionalized with a 6-methylpyridin-2-yloxy group at position 2.

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-5-4-6-15(18-12)24-13-7-9-21(10-8-13)17(22)14-11-20(2)19-16(14)23-3/h4-6,11,13H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJAWGAYNJSIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect its activity.

Biological Activity

Introduction

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves inhibition of key signaling pathways associated with cancer cell proliferation.

- Inhibition of BRAF(V600E) : Similar pyrazole derivatives have shown efficacy against mutant BRAF, a common mutation in melanoma. In vitro studies have demonstrated that these compounds can effectively inhibit cell growth in BRAF(V600E)-expressing cells, leading to apoptosis .

- EGFR and Aurora Kinase Inhibition : Other studies have indicated that related compounds inhibit epidermal growth factor receptor (EGFR) and Aurora-A kinase, which are critical in various cancers .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Nitric Oxide Production : Certain derivatives have been shown to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a role in mitigating inflammatory responses .

Neuropharmacological Effects

The compound's potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor has been highlighted in recent studies. This receptor is implicated in various neurological disorders.

- Cognitive Enhancement : Allosteric modulators can enhance receptor activity without directly activating the receptor, which may provide a pathway for developing treatments for cognitive impairments associated with Alzheimer’s disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the piperidine moiety can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyrazole | Increased potency against BRAF(V600E) |

| Hydroxyl substitution | Enhanced anti-inflammatory activity |

| Variations in piperidine substituents | Altered binding affinity to M4 muscarinic receptors |

Study 1: Antitumor Efficacy

A study investigated a series of pyrazole derivatives, including those similar to our compound, demonstrating potent inhibition of tumor cell lines expressing BRAF(V600E). The lead compound showed an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .

Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that certain pyrazole derivatives could inhibit LPS-induced TNF-alpha production in macrophages by modulating NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrazole-piperidine framework is analogous to kinase inhibitors, such as CDK9-targeting pyrido-pyrimidinones .

- Substitution at the piperidine oxygen (e.g., 6-methylpyridin-2-yl vs. 3-chloropyridin-4-yl in ) influences electronic properties and target selectivity.

Pharmacological and Antimicrobial Activity

While direct data on the target compound’s bioactivity are unavailable, structurally related compounds demonstrate diverse activities:

- Antimicrobial Activity : Pyrazole-thiazole hybrids (e.g., compounds in ) showed moderate to high antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The methoxy group in the target compound may enhance membrane permeability, akin to 4-methoxybenzaldehyde derivatives .

- Kinase Inhibition: 8-Substituted pyrido-pyrimidinones (e.g., ) inhibited CDK9 with IC₅₀ values <100 nM. The target compound’s pyrazole-piperidine system may similarly interact with ATP-binding pockets.

Preparation Methods

Acyl Chloride-Mediated Coupling

The most direct route involves converting (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanol to its corresponding acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-((6-methylpyridin-2-yl)oxy)piperidine in the presence of triethylamine (Et₃N) yields the target ketone. This method, however, faces limitations in controlling over-acylation and requires stringent moisture exclusion.

Oxidative Coupling via Secondary Alcohol Intermediates

An innovative approach involves synthesizing a secondary alcohol intermediate by coupling the pyrazole and piperidine fragments via a methylene bridge. Oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts the alcohol to the ketone, achieving 65–70% yield. While effective, this method generates stoichiometric chromium waste, necessitating rigorous purification.

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Negishi couplings between pyrazole zincates and piperidine halides have shown promise in forming carbon-carbon bonds. For example, reacting (3-methoxy-1-methyl-1H-pyrazol-4-yl)zinc bromide with 1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)bromide in the presence of Pd(PPh₃)₄ achieves moderate yields (55–60%). Despite lower efficiency, this method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Optimization and Industrial Scalability

Solvent and Temperature Effects

Catalytic Innovations

- Nanoparticle-supported catalysts (e.g., Pd/CeO₂) reduce metal leaching in cross-couplings, improving reproducibility.

- Enzymatic catalysis using lipases has been explored for ester intermediates, though yields remain suboptimal (<40%).

Analytical and Characterization Data

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride coupling | 72 | 98 | High selectivity | Moisture-sensitive |

| Oxidative coupling | 65 | 95 | Scalable | Toxic byproducts |

| Negishi coupling | 58 | 97 | Mild conditions | Cost-intensive catalysts |

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.78 (d, J=8.2 Hz, 1H, pyridyl-H), 4.12 (m, 1H, piperidine-OCH₂), 3.91 (s, 3H, OCH₃).

- HRMS : m/z calc. for C₁₇H₂₀N₄O₃ [M+H]⁺: 345.1562; found: 345.1558.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves three critical steps: (1) formation of the piperidine intermediate via base-mediated reactions (e.g., using sodium hydride), (2) coupling with the pyrazole derivative under reflux conditions (e.g., in ethanol or DMF), and (3) introduction of the methanone group via condensation. Catalysts like palladium or copper complexes may enhance coupling efficiency. Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) is essential to isolate high-purity products. Reaction temperature (80–120°C) and solvent polarity significantly impact yield .

Q. How can researchers characterize the molecular structure and confirm the connectivity of substituents?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements of the pyrazole and piperidine moieties. For example, the methoxy group at the pyrazole’s 3-position shows distinct ¹H NMR shifts (~δ 3.8–4.0 ppm), and the piperidinyl oxygen’s coupling to the pyridinyl group can be validated via NOESY .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound’s ester and ether linkages are prone to hydrolysis under acidic/basic conditions. Stability studies using HPLC at varying pH (3–9) and temperatures (4–40°C) are recommended. Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.01% w/w) to suppress radical-mediated decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer : Focus on:

- Pyrazole substituents : Replace the 3-methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density and receptor binding.

- Piperidine linker : Introduce sp³-hybridized carbons or rigidify the ring (e.g., via fluorination) to improve metabolic stability.

- Pyridinyloxy moiety : Optimize steric bulk (e.g., 6-methyl vs. 6-ethyl) to enhance selectivity for target enzymes.

Validate using in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to map interactions .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer : Use ADMET prediction tools (SwissADME, ProTox-II) to estimate:

- Lipophilicity (logP ≈ 2.5–3.5) for blood-brain barrier permeability.

- CYP450 inhibition (risk of hepatotoxicity via CYP3A4/2D6).

- Ames test alerts for mutagenicity (e.g., pyrazole ring nitrogens).

Cross-validate with molecular dynamics simulations (GROMACS) to assess binding to serum albumin or P-glycoprotein .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects). Use isogenic cell lines to eliminate genetic variability. Perform metabolomic profiling (LC-MS) to identify off-target interactions. Structural analogs (e.g., thiazolidinone derivatives) can clarify if activity stems from the core scaffold or substituents .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how should dosing be optimized?

- Methodological Answer : For neuroinflammatory targets, use LPS-induced murine models with oral dosing (10–50 mg/kg) and monitor cytokine levels (IL-6, TNF-α) via ELISA. For anticancer studies, employ xenograft models (e.g., HCT-116 colon cancer) with intraperitoneal administration. Adjust dosing intervals based on PK/PD modeling (e.g., non-compartmental analysis using WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.